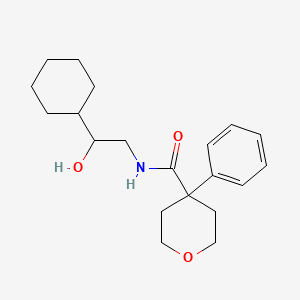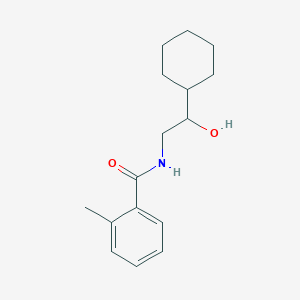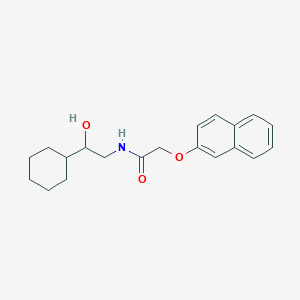
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide (NCHEC-4-POC) is a small molecule that has been studied for its potential therapeutic applications. It is a member of the oxane family of compounds, which have been used for various medical and industrial purposes. NCHEC-4-POC has been studied for its potential to inhibit the activity of certain enzymes, as well as its potential to act as a chemopreventive agent in cancer.
Applications De Recherche Scientifique
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide has been studied for its potential to act as a chemopreventive agent in cancer. It has been shown to inhibit the growth of certain cancer cell lines, including those of breast, prostate, and lung cancer.
Mécanisme D'action
The exact mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as COX-2. It has also been shown to act as an antioxidant, which may help to reduce the damage caused by free radicals.
Biochemical and Physiological Effects
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide has been shown to inhibit the activity of certain enzymes, such as COX-2. In addition, it has been shown to act as an antioxidant, which may help to reduce the damage caused by free radicals. It has also been shown to have anti-inflammatory properties and to reduce the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in lab experiments include its ability to inhibit the activity of certain enzymes, its antioxidant properties, and its potential to act as a chemopreventive agent in cancer. However, there are some limitations to using N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in lab experiments. For example, it is not yet fully understood how N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide works, and its effects may differ depending on the cell type or tissue being studied.
Orientations Futures
Future research on N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further studies could be conducted to determine the optimal dose and formulation of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide for various therapeutic uses. Additionally, further research could be conducted to explore the potential synergistic effects of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide with other drugs or compounds. Finally, further studies could be conducted to explore the potential of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide as a chemopreventive agent in cancer.
Méthodes De Synthèse
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide can be synthesized in a few different ways. One method involves the reaction of 2-cyclohexyl-2-hydroxyethyl amine with 4-phenyloxane-4-carboxylic acid in aqueous acetonitrile. This reaction produces N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in a yield of approximately 70%. Another method involves the reaction of 2-cyclohexyl-2-hydroxyethyl amine with 4-phenyloxane-4-carboxylic acid chloride in aqueous acetonitrile. This reaction produces N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in a yield of approximately 90%.
Propriétés
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c22-18(16-7-3-1-4-8-16)15-21-19(23)20(11-13-24-14-12-20)17-9-5-2-6-10-17/h2,5-6,9-10,16,18,22H,1,3-4,7-8,11-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXCGNRYCCYUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6495164.png)

![3-(2-{4-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6495192.png)

![ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B6495199.png)
![3-[(2-fluorophenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6495204.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495214.png)
![N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495217.png)
![N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6495222.png)

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B6495254.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)
![methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495260.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate](/img/structure/B6495267.png)